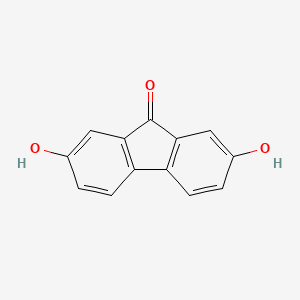

2,7-Dihydroxy-9-fluorenone

Description

Properties

IUPAC Name |

2,7-dihydroxyfluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHPQXRTQSNTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C3=C2C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402283 | |

| Record name | 2,7-Dihydroxy-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42523-29-5 | |

| Record name | 2,7-Dihydroxyfluoren-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42523-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dihydroxy-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dihydroxyfluoren-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,7-Dihydroxy-9-fluorenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,7-Dihydroxy-9-fluorenone, a versatile organic compound with significant applications in medicinal chemistry, materials science, and organic synthesis. This document details its chemical and physical properties, spectral data, synthesis protocols, and biological relevance, presenting the information in a manner accessible to researchers and professionals in the field.

Chemical Identity and Properties

This compound, identified by the CAS Number 42523-29-5 , is a polycyclic aromatic ketone.[1] Its structure consists of a fluorenone backbone substituted with two hydroxyl groups at the 2 and 7 positions.[1] This substitution pattern enhances its reactivity and utility as a building block in the synthesis of more complex molecules.[2]

Synonyms: 2,7-dihydroxy-9H-fluoren-9-one, 2,7-Dihydroxyfluorenone.[3]

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 42523-29-5 | [1][2][4] |

| Molecular Formula | C13H8O3 | [5] |

| Molecular Weight | 212.20 g/mol | [3] |

| Appearance | Brown-red to yellow crystalline powder.[1][4] | Multiple |

| Melting Point | 336-337 °C[5], 338 °C[6] | [5][6] |

| Boiling Point | 444.5 °C at 760 mmHg | |

| Density | 1.497 g/cm³ | |

| Solubility | Limited solubility in water; soluble in polar organic solvents like ethanol, methanol, and DMSO.[1][2] | [1][2] |

| pKa | 8.87 ± 0.20 (Predicted) | [1] |

| Storage Temperature | Room Temperature, sealed in a dry environment.[1][4] | [1][4] |

Detailed spectral analysis is crucial for the identification and characterization of this compound.

| Spectral Data Type | Key Features |

| ¹H NMR (300MHz, DMSO-d6) | δ (ppm): 9.89 (s, 2H), 7.37 (d, J=4.8Hz, 2H), 6.90 (dd, J=4.9, 2.4Hz, 2H), 6.86 (d, J=2.4Hz, 2H).[5] |

| IR (KBr) | ν (cm⁻¹): 3388.9, 3360.6 (O-H), 1700.7 (C=O).[5] |

| ESI-MS | m/z: 211.0 [M-H]⁻.[5] |

Experimental Protocols: Synthesis of this compound

Several synthetic routes for this compound have been reported. Below are detailed protocols for two common methods.

This method involves an intramolecular cyclization reaction.

Materials:

-

Methyl 4,4'-dihydroxy-[1,1'-biphenyl]-2-carboxylate (50 g, 0.20 mol)

-

Zinc Chloride (ZnCl2) (50 g, 0.37 mol)

-

Polyphosphoric Acid (PPA) (33 mL)

-

Water

Procedure:

-

Combine Methyl 4,4'-dihydroxy-[1,1'-biphenyl]-2-carboxylate, ZnCl2, and PPA in a suitable reaction vessel.

-

Heat the mixture to 110-120 °C with stirring for 2 hours.[5][7]

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add 500 mL of water to the reaction mixture to precipitate the product.[5][7]

-

Collect the precipitate by filtration.

-

Dry the collected solid to yield this compound as a reddish-brown crystalline powder (Yield: 40 g, 95%).[5]

References

- 1. Page loading... [guidechem.com]

- 2. innospk.com [innospk.com]

- 3. 2,7-Dihydroxyfluoren-9-one | C13H8O3 | CID 4354181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 42523-29-5 [sigmaaldrich.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. mascotchem.com [mascotchem.com]

- 7. This compound | 42523-29-5 [chemicalbook.com]

physical and chemical properties of 2,7-Dihydroxy-9-fluorenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,7-Dihydroxy-9-fluorenone, a key intermediate in the synthesis of various functional materials and pharmacologically active compounds.

Core Properties of this compound

This compound is a polycyclic aromatic ketone with the chemical formula C₁₃H₈O₃.[1][2] Its structure consists of a fluorenone backbone with two hydroxyl groups at the 2 and 7 positions.[2] This compound typically appears as a yellow to orange or brown-red crystalline solid or powder.[2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈O₃ | [1][2] |

| Molecular Weight | 212.20 g/mol | [1][3] |

| Appearance | Yellow to orange, brown-red crystalline solid/powder | [2] |

| Melting Point | 336-338 °C | [1] |

| Boiling Point | 444.5 ± 20.0 °C (Predicted) | [4] |

| pKa | 8.87 ± 0.20 (Predicted) | [2] |

| Solubility | Limited solubility in water; readily soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[2] |

Spectroscopic Data

Key spectroscopic data for the characterization of this compound are provided below.

| Spectrum | Data | Source |

| Infrared (IR) (KBr) | ν (cm⁻¹): 3388.9, 3360.6 (O-H), 1700.7 (C=O) | [1] |

| ¹H NMR (300MHz, DMSO-d₆) | δ (ppm): 9.89 (s, 2H), 7.37 (d, J=4.8Hz, 2H), 6.90 (dd, J=4.9, 2.4Hz, 2H), 6.86 (d, J=2.4Hz, 2H) | [1] |

| ESI-MS | m/z: 211.0 [M+H]⁺ | [1] |

Synthesis and Experimental Protocols

This compound is an important synthetic intermediate. Several methods for its preparation have been reported, primarily through the cyclization of biphenyl derivatives or functional group manipulation of the fluorene core.

Synthesis from Methyl 4,4'-dihydroxy-[1,1'-biphenyl]-2-carboxylate

This protocol describes a high-yield synthesis via intramolecular cyclization.[1]

Experimental Protocol:

-

Reaction Setup: A mixture of Methyl 4,4'-dihydroxy-[1,1'-biphenyl]-2-carboxylate (50 g, 0.20 mol), zinc chloride (ZnCl₂, 50 g, 0.37 mol), and polyphosphoric acid (PPA, 33 mL) is prepared in a suitable reaction vessel.[1]

-

Reaction Conditions: The reaction mixture is stirred at a temperature of 110-120 °C for 2 hours.[1]

-

Work-up and Isolation: Upon completion, the reaction is cooled to room temperature. Water (500 mL) is slowly added to the mixture to precipitate the product.[1]

-

Purification: The resulting precipitate is collected by filtration and dried to yield this compound as a reddish-brown crystalline powder. The reported yield for this method is 95%.[1]

Synthesis of Tilorone from this compound

A primary application of this compound is its use as a precursor for the synthesis of Tilorone, an antiviral agent and interferon inducer.[5]

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a stir bar, combine 2,7-dihydroxy-9H-fluorenone (1 g), 2-bromo-N,N-diethylethylamine hydrobromide (4.55 g), and potassium hydroxide (KOH, 2.26 g).[6]

-

Solvent Addition: Add 15 mL of acetonitrile and 3.2 mL of distilled water to the flask.[6]

-

Reaction Conditions: The reaction mixture is vigorously stirred and heated to reflux for 20 hours.[6]

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether (Et₂O).[6]

-

Purification: The combined organic layers are dried over sodium sulfate (Na₂SO₄), and the solvent is evaporated under reduced pressure to yield Tilorone.[6]

Applications and Biological Relevance

This compound is a versatile building block in several fields:

-

Pharmaceutical Synthesis: It is a crucial intermediate in the synthesis of Tilorone, an orally active interferon inducer with broad-spectrum antiviral activity.[5] It is also a precursor for other potential therapeutic agents, including antispasmodics.[7]

-

Materials Science: The fluorenone core is utilized in the production of functional polymers. These materials are used in the development of organic semiconductors and in the fabrication of organic solar cells for photovoltaic applications.[2]

-

Liquid Crystals: Alkylation of the hydroxyl groups leads to the formation of 2,7-dialkoxy-9-fluorenones, which have been studied for their liquid crystal properties.[5]

Experimental Workflow Visualization

The following diagram illustrates the synthetic pathway from this compound to the antiviral drug Tilorone.

Caption: Synthetic workflow for the preparation of Tilorone.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. 2,7-Dihydroxyfluoren-9-one | C13H8O3 | CID 4354181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.molbase.com [m.molbase.com]

- 5. researchgate.net [researchgate.net]

- 6. innospk.com [innospk.com]

- 7. mascotchem.com [mascotchem.com]

Elucidating the Molecular Structure of 2,7-Dihydroxy-9-fluorenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the molecular structure elucidation of 2,7-Dihydroxy-9-fluorenone, a significant organic intermediate in the synthesis of various functional materials and pharmaceutical agents.[1][2] The process involves a systematic approach, beginning with the synthesis of the compound, followed by purification and characterization using a suite of spectroscopic techniques. This document provides detailed experimental protocols, presents all quantitative data in structured tables for clarity, and visualizes the logical workflow of the structure elucidation process.

Synthesis and Purification

The synthesis of this compound can be achieved through several reported methods. One common and high-yielding approach involves the acid-catalyzed cyclization of a biphenyl precursor.[3]

Experimental Protocol: Synthesis from Methyl 4,4'-dihydroxy-[1,1'-biphenyl]-2-carboxylate[3]

-

Reaction Setup: In a suitable reaction vessel, combine Methyl 4,4'-dihydroxy-[1,1'-biphenyl]-2-carboxylate (50 g, 0.20 mol), zinc chloride (ZnCl2, 50 g, 0.37 mol), and polyphosphoric acid (PPA, 33 mL).

-

Reaction Conditions: The mixture is stirred at a temperature of 110-120 °C for 2 hours.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. Water (500 mL) is then slowly added to precipitate the crude product.

-

Purification: The resulting precipitate is collected by filtration and dried to yield this compound as a reddish-brown crystalline powder. Further purification can be achieved by recrystallization from an ethanol-water system.[3]

Spectroscopic Analysis

The elucidation of the molecular structure of this compound is confirmed through the combined analysis of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Experimental Protocols: Spectroscopic Characterization

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is performed to determine the molecular weight of the compound. The sample is dissolved in a suitable solvent, such as methanol, and introduced into the mass spectrometer.

-

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically prepared as a potassium bromide (KBr) pellet to identify the characteristic functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer. The sample is dissolved in a deuterated solvent, commonly dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Data Presentation and Interpretation

The spectroscopic data obtained are summarized below. The interpretation of these data collectively confirms the molecular structure of this compound.

Table 1: Mass Spectrometry Data

| Parameter | Value | Interpretation |

| Ionization Mode | ESI | Electrospray Ionization |

| m/z | 211.0 [M+H]⁺ | Protonated molecule, confirming the molecular weight of 212.20 g/mol .[3] |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Interpretation |

| 3388.9, 3360.6 | O-H (stretch) | Presence of hydroxyl groups.[3] |

| 1700.7 | C=O (stretch) | Presence of a ketone carbonyl group.[3] |

Table 3: ¹H NMR Spectroscopy Data (300MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 9.89 | singlet | 2H | - | Ar-OH |

| 7.37 | doublet | 2H | 4.8 | H-4, H-5 |

| 6.90 | doublet of doublets | 2H | 4.9, 2.4 | H-3, H-6 |

| 6.86 | doublet | 2H | 2.4 | H-1, H-8 |

Data sourced from ChemicalBook.[3]

Table 4: Predicted ¹³C NMR Spectroscopy Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 192.8 | C-9 (C=O) |

| 158.4 | C-2, C-7 |

| 145.5 | C-4a, C-4b |

| 126.7 | C-9a, C-9b |

| 122.0 | C-4, C-5 |

| 116.8 | C-3, C-6 |

| 113.1 | C-1, C-8 |

Note: The ¹³C NMR data is predicted using online NMR prediction tools and is intended for illustrative purposes. Experimental verification is recommended for definitive assignment.

Workflow for Molecular Structure Elucidation

The logical progression from a synthesized compound to its confirmed molecular structure is a critical process in chemical and pharmaceutical research. The following diagram illustrates the workflow for the elucidation of this compound.

Conclusion

References

Solubility of 2,7-Dihydroxy-9-fluorenone: A Technical Guide for Researchers

Introduction to 2,7-Dihydroxy-9-fluorenone

This compound is a polycyclic aromatic ketone with the chemical formula C13H8O3. It presents as a yellow to orange or brown-red crystalline solid.[1] This compound is a valuable building block in organic synthesis, notably as a precursor to the antiviral drug Tilorone.[2][3][4][5] Its utility also extends to the development of organic semiconductors, functional polymers, and liquid crystal materials.[1][6][7]

Solubility Profile

Precise quantitative solubility data for this compound in common laboratory solvents is not extensively documented. However, qualitative assessments indicate a clear trend based on solvent polarity.

Qualitative Solubility Summary:

-

Polar Organic Solvents: Readily dissolves in solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and acetone.[1][3][8]

A summary of the physical and chemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H8O3 |

| Molecular Weight | 212.2 g/mol |

| Appearance | Yellow to orange or brown-red crystalline powder |

| Melting Point | 338 °C |

| Boiling Point | 444.5 ± 20.0 °C (Predicted) |

| Density | 1.497 ± 0.06 g/cm3 (Predicted) |

| pKa | 8.87 ± 0.20 (Predicted) |

| Storage | Sealed in dry, room temperature conditions |

Data sourced from[1][9][10][11]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, the following experimental protocol is recommended. This method involves determining the concentration of a saturated solution of this compound in a solvent of interest using UV-Vis spectrophotometry.

3.1. Materials and Equipment

-

This compound (purity ≥ 98%)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, DMF)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

3.2. Procedure

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Create a series of dilutions from the stock solution to generate a set of standards with decreasing concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration and determine the linear regression equation.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) to allow the solution to reach equilibrium. A minimum of 24 hours is recommended, with continuous agitation.

-

-

Sample Analysis:

-

After the equilibration period, centrifuge the vial to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Synthesis and Applications in Drug Development

This compound is a pivotal intermediate in the synthesis of Tilorone, an oral interferon inducer with a broad spectrum of antiviral activity.[2][3][4][5] The synthesis of this compound itself is a multi-step process, which is outlined in the workflow diagram below.

Caption: Synthesis workflow for Tilorone from Fluorene, highlighting the role of this compound.

The synthesis of Tilorone involves the alkylation of this compound with 2-(diethylamino)ethyl chloride.[2][3] This transformation underscores the importance of understanding the solubility and reactivity of this compound for optimizing the production of this and other pharmaceutically active molecules.

Conclusion

While specific quantitative solubility data for this compound is sparse, its qualitative solubility profile indicates good solubility in polar organic solvents and limited solubility in water. For researchers requiring precise solubility values, the provided experimental protocol offers a robust method for determination. The critical role of this compound as an intermediate in the synthesis of the antiviral agent Tilorone highlights its significance in drug development and medicinal chemistry. Further research to quantify its solubility in a range of pharmaceutically and industrially relevant solvents would be a valuable contribution to the field.

References

- 1. Page loading... [wap.guidechem.com]

- 2. An Effective Synthesis Method for Tilorone Dihydrochloride with Obvious IFN-α Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. JP2024539202A - Process for the preparation of this compound useful in the synthesis of tilorone and its salts - Google Patents [patents.google.com]

- 5. AU2022369156A1 - A process for the preparation of this compound useful for the synthesis of tilorone and its salts - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. CAS NO 42523-29-5 99% this compound [linchuanchemical.com]

- 8. innospk.com [innospk.com]

- 9. This compound CAS#: 42523-29-5 [m.chemicalbook.com]

- 10. This compound|42523-29-5 - MOLBASE Encyclopedia [m.molbase.com]

- 11. This compound | 42523-29-5 [chemicalbook.com]

Spectral Analysis of 2,7-Dihydroxy-9-fluorenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,7-Dihydroxy-9-fluorenone, a key intermediate in the synthesis of various organic materials and pharmacologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison and analysis. Detailed experimental protocols for the cited spectroscopic techniques are also provided to ensure reproducibility.

Spectroscopic Data Summary

The spectral data for this compound are summarized in the tables below. These values are crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.89 | s | - | 2H | Ar-OH |

| 7.37 | d | 4.8 | 2H | H-4, H-5 |

| 6.90 | dd | 4.9, 2.4 | 2H | H-3, H-6 |

| 6.86 | d | 2.4 | 2H | H-1, H-8 |

Note: Spectrum recorded on a 300MHz instrument in DMSO-d₆.[1]

¹³C NMR Spectral Data

Infrared (IR) Spectroscopy

IR Absorption Data

| Wavenumber (ν) cm⁻¹ | Assignment |

| 3388.9, 3360.6 | O-H stretching (phenolic) |

| 1700.7 | C=O stretching (ketone) |

Note: Spectrum obtained using a KBr pellet.[1]

Mass Spectrometry (MS)

ESI-MS Data

| m/z | Ion |

| 211.0 | [M+H]⁺ |

Note: The molecular formula is C₁₃H₈O₃, with a molecular weight of 212.20 g/mol .[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum was recorded on a 300 MHz NMR spectrometer.[1] A sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing. The data was processed to show the chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals (s = singlet, d = doublet, dd = doublet of doublets), and the coupling constants (J) in Hertz (Hz).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the solid-state KBr pellet technique.[1] A small amount of finely ground this compound was intimately mixed with dry potassium bromide (KBr) powder. This mixture was then pressed under high pressure to form a transparent pellet. The pellet was placed in the sample holder of an FT-IR spectrometer, and the spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) was used to determine the mass-to-charge ratio (m/z) of the protonated molecule.[1] A solution of this compound was introduced into the ESI source where it was nebulized and ionized to form gaseous ions. The analysis was performed in positive ion mode to observe the [M+H]⁺ ion.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral characterization of this compound.

References

A Comprehensive Technical Review of the Potential Biological Activities of 2,7-Dihydroxy-9-fluorenone

For Researchers, Scientists, and Drug Development Professionals

[December 27, 2025]

Abstract

2,7-Dihydroxy-9-fluorenone, a polycyclic aromatic hydrocarbon, serves as a pivotal intermediate in the synthesis of a variety of organic compounds, including pharmacologically active molecules. While its primary utility has been in synthetic chemistry, emerging interest surrounds its intrinsic biological potential. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the biological activities of this compound, with a focus on its potential anticancer, antioxidant, anti-inflammatory, and neuroprotective effects. This document synthesizes the available data, details relevant experimental methodologies, and explores potential signaling pathways, offering a foundational resource for researchers and professionals in drug discovery and development.

Introduction

This compound (C₁₃H₈O₃) is a fluorene derivative characterized by a tricyclic aromatic system with hydroxyl groups at the C2 and C7 positions and a ketone group at C9.[1] This structural arrangement imparts specific chemical properties that are foundational to its use as a precursor in the synthesis of various functional molecules, including antitumor agents, sympathetic nerve inhibitors, and the well-known antiviral and immunomodulatory drug, Tilorone.[1][2] While much of the existing literature focuses on its synthetic applications, preliminary studies and the biological activities of its derivatives suggest that this compound itself may possess inherent pharmacological properties. This guide aims to collate and present the current knowledge regarding these potential biological activities.

Potential Biological Activities

The biological potential of this compound is largely inferred from the activities of its derivatives and related fluorenone structures. Direct quantitative data on the parent compound remains scarce in publicly accessible literature.

Anticancer Activity

Table 1: Summary of Anticancer Activity Data for this compound and its Derivatives

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| This compound | Not Reported | Not Reported | Not Reported | Potential anticancer properties studied[1] | [1] |

| 2,7-disubstituted 9H-fluoren-9-one derivatives | MCF-7 | Cell Viability Assay | IC₅₀ | Data available for derivatives |

Antioxidant Activity

The phenolic hydroxyl groups at the C2 and C7 positions of this compound suggest a potential for antioxidant activity through the donation of hydrogen atoms to scavenge free radicals. This is a common characteristic of phenolic compounds. However, specific quantitative antioxidant capacity values from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or ORAC (Oxygen Radical Absorbance Capacity) for this compound are not extensively reported in the available literature. One source mentions that its potential antioxidant properties have been studied.[1]

Table 2: Summary of Antioxidant Activity Data for this compound

| Compound | Assay | Endpoint | Result | Reference |

| This compound | Not Reported | Not Reported | Potential antioxidant properties studied[1] | [1] |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be inferred from the known activities of flavonoids and other polyphenolic compounds, which often exhibit anti-inflammatory effects by inhibiting key inflammatory mediators. Tilorone, a derivative of this compound, has been shown to possess anti-inflammatory properties.[2] However, direct experimental evidence and quantitative data on the anti-inflammatory activity of the parent compound, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, are not currently available.

Neuroprotective Effects

The structural similarity of this compound to some flavonoids, which are known to have neuroprotective effects, suggests that it might also possess such properties. Flavonoids can exert neuroprotection through various mechanisms, including antioxidant and anti-inflammatory actions, and modulation of signaling pathways involved in cell survival. However, to date, no specific studies have been published that directly investigate and quantify the neuroprotective effects of this compound on neuronal cells.

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key experiments that would be essential for its evaluation.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

References

An In-depth Technical Guide on the Immunomodulatory Effects of 2,7-Dihydroxy-9-fluorenone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tilorone, a derivative of 2,7-dihydroxy-9-fluorenone, is a synthetic, orally bioavailable small molecule that has demonstrated broad-spectrum antiviral and immunomodulatory properties. Its primary mechanism of action is the induction of interferons (IFNs), key signaling proteins in the innate immune system. Tilorone's ability to stimulate the host's immune response makes it a compound of significant interest for the development of novel therapeutics against viral infections and other conditions requiring immune modulation. This document provides a detailed overview of the immunomodulatory effects of Tilorone, including quantitative data on its activity, experimental protocols for its evaluation, and a depiction of the signaling pathways it modulates.

Core Mechanism of Action: Induction of Innate Immunity

The principal immunomodulatory effect of Tilorone is the activation of the host's innate immune system, leading to the production of Type I interferons (IFN-α and IFN-β)[1]. This is supported by the observation that Tilorone's antiviral efficacy is significantly reduced in interferon-deficient cell lines[2][3]. The proposed mechanism involves the activation of cytosolic pattern recognition receptor (PRR) signaling pathways, primarily the RIG-I-like receptor (RLR) pathway[1][2].

Upon administration, Tilorone is thought to be recognized by cytosolic sensors, which triggers a signaling cascade culminating in the activation of transcription factors that drive the expression of type I interferons and other pro-inflammatory cytokines. This broad-based immune activation contributes to the establishment of an antiviral state in the host.

Quantitative Data on Immunomodulatory and Antiviral Activity

The immunomodulatory and antiviral activities of Tilorone have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Antiviral Activity of Tilorone

| Virus | Cell Line | IC50 Value | Reference |

| Ebola Virus (EBOV) | HeLa | 230 nM | [2][4] |

| SARS-CoV-2 | A549-ACE2 | 180 nM | [5][6] |

| SARS-CoV-2 | Vero CCL81 | ~9 µM | [5] |

| MERS-CoV | Vero 76 | Micromolar activity | [7] |

| Chikungunya Virus (CHIKV) | Vero 76 | Micromolar activity | [7] |

| Murine Hepatitis Virus (MHV) | DBT | ~20 µM | [6] |

Table 2: In Vivo Cytokine and Chemokine Induction by Tilorone in Mice

| Cytokine/Chemokine | Model | Observation | Reference |

| IFN-α, IFN-β | SFTSV-infected BALB/c mice | General increase observed after drug administration. | [8] |

| IFN-α, IFN-γ, IL-1β | Influenza-infected BALB/c mice | Enhanced IFN response at early stages and suppression of excessive cytokine production at later stages. | [9][10] |

| IL-6, IL-10, IL-12 (p40), IL-12 (p70), IL-17, Eotaxin, MCP-1, MIP-1B, RANTES | Unchallenged mice | Significantly higher levels compared to vehicle control. | [2] |

| TNF-α, IL-10 | SFTSV-infected BALB/c mice | Significantly reduced expression, indicating a release of inflammatory response. | [8] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the immunomodulatory effects of Tilorone.

In Vitro Antiviral Activity Assays

-

Objective: To determine the concentration of Tilorone that inhibits virus-induced cell death by 50% (EC50).

-

Cell Lines: Vero E6, Vero 76, A549-ACE2, Huh7.

-

Protocol:

-

Seed confluent or near-confluent cell monolayers in 96-well microplates.

-

Prepare serial dilutions of Tilorone in a suitable medium (e.g., MEM or DMEM with ≤2% FBS).

-

Remove growth medium from the cells and add the Tilorone dilutions to the wells.

-

Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include virus-only (positive control) and cell-only (negative control) wells.

-

Incubate the plates at 37°C with 5% CO2 until maximum CPE is observed in the virus control wells (typically 3 days).

-

Stain the plates with a viability dye such as neutral red or crystal violet.

-

Quantify the dye uptake spectrophotometrically to determine cell viability.

-

Calculate the EC50 value by plotting the percentage of CPE inhibition against the log of the Tilorone concentration.

-

-

Objective: To quantify the reduction in the number of viral plaques in the presence of Tilorone.

-

Cell Lines: 143B or other suitable cell lines for the specific virus.

-

Protocol:

-

Plate cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of the virus stock.

-

Infect the cell monolayers with the virus dilutions for 2 hours.

-

During infection, prepare an overlay medium (e.g., 2x MEM mixed with 1.2% Avicel) containing various concentrations of Tilorone.

-

After the infection period, remove the virus inoculum and add the Tilorone-containing overlay.

-

Incubate the plates for 48-72 hours to allow for plaque formation.

-

Fix and stain the cells with crystal violet to visualize and count the plaques.

-

Calculate the percentage of plaque reduction at each Tilorone concentration compared to the no-drug control.

-

In Vivo Efficacy and Immunomodulation Studies

-

Objective: To evaluate the in vivo antiviral efficacy and immunomodulatory effects of Tilorone in an animal model.

-

Animal Model: BALB/c mice, ICR suckling mice, or IFNAR-/- mice.

-

Protocol:

-

Administer Tilorone to mice via the desired route (e.g., intraperitoneally or orally) at various doses.

-

For prophylactic studies, administer Tilorone for a set number of days before viral challenge. For therapeutic studies, administer post-infection.

-

Challenge the mice with a lethal dose of the virus (e.g., SFTSV, Influenza A).

-

Monitor the mice daily for survival, weight loss, and clinical signs of disease.

-

At specified time points post-infection, collect blood and tissue samples (e.g., lungs, spleen).

-

Quantify viral load in tissues using quantitative reverse transcription PCR (qRT-PCR) or plaque assays.

-

Measure cytokine and chemokine levels in serum or tissue homogenates using ELISA or multiplex bead-based assays.

-

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Tilorone and the overall experimental workflow.

Hypothesized Signaling Pathway of Tilorone-Induced Interferon Production

References

- 1. benchchem.com [benchchem.com]

- 2. Tilorone: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Efficacy of Tilorone Dihydrochloride against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Repurposing the Ebola and Marburg Virus Inhibitors Tilorone, Quinacrine and Pyronaridine: In vitro Activity Against SARS-CoV-2 and Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repurposing the Ebola and Marburg Virus Inhibitors Tilorone, Quinacrine, and Pyronaridine: In Vitro Activity against SARS-CoV-2 and Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tilorone, a Broad-Spectrum Antiviral for Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tilorone confers robust in vitro and in vivo antiviral effects against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of Tilorone on the Dynamics of Viral Load and the Levels of Interferons and Interleukin-1β in the Lung Tissue and Blood Serum of Mice with Experimental Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of Tilorone on the Dynamics of Viral Load and the Levels of Interferons and Interleukin-1β in the Lung Tissue and Blood Serum of Mice with Experimental Influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

2,7-Dihydroxy-9-fluorenone safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 2,7-Dihydroxy-9-fluorenone (CAS No. 42523-29-5). The information is compiled to assist laboratory personnel in minimizing risks and ensuring safe operational procedures.

Physicochemical and Safety Data

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₈O₃ | [1][2] |

| Molecular Weight | 212.20 g/mol | [3] |

| Appearance | Yellow to orange crystalline solid; Brown-red crystalline powder | [1][2] |

| Melting Point | 338 °C | [4] |

| Boiling Point | 444.5 °C at 760 mmHg | [2] |

| Density | 1.497 g/cm³ | [2] |

| Flash Point | 236.7 °C | [2] |

| Solubility | Limited solubility in water; Soluble in polar organic solvents (e.g., ethanol, methanol, dimethyl sulfoxide) | [1] |

| Storage Temperature | Room Temperature, sealed in a dry environment | [1] |

Table 2: Hazard Identification and GHS Classification

| Hazard | GHS Classification and Statements | Source |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | [3] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [3] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | [3] |

| Aquatic Toxicity | Toxic to aquatic life with long lasting effects | [5][6] |

Note: One source indicates that this chemical does not meet GHS hazard criteria for 22.2% of reports submitted to ECHA, suggesting some variability in its hazard classification.[3]

Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to minimizing exposure and ensuring a safe working environment.

Engineering Controls

-

Work in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling the powdered form, to minimize inhalation of dust.

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[7]

Personal Protective Equipment

The following PPE should be worn when handling this compound:

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][7]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[5]

-

Skin and Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.[5]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. However, if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5][8]

General Hygiene Practices

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke in the laboratory.

-

Avoid contact with eyes, skin, and clothing.[8]

-

Avoid the formation of dust.[5]

Storage and Disposal

Proper storage and disposal are essential for maintaining the integrity of the chemical and protecting the environment.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

Emergency Procedures

In the event of an emergency, follow these procedures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove and wash contaminated clothing before reuse.[5][8]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][8]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[5]

Spill Management Workflow

The following diagram outlines the general procedure for managing a spill of this compound.

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available in the searched literature. The hazard classifications are based on data submitted to regulatory bodies like ECHA. Researchers should handle this compound with the precautions outlined in this guide, based on its known hazards. For any new application or large-scale use, it is advisable to conduct a thorough risk assessment.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound|42523-29-5 - MOLBASE Encyclopedia [m.molbase.com]

- 3. 2,7-Dihydroxyfluoren-9-one | C13H8O3 | CID 4354181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mascotchem.com [mascotchem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to High-Purity 2,7-Dihydroxy-9-fluorenone for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 2,7-Dihydroxy-9-fluorenone, a versatile chemical intermediate with significant applications in pharmaceutical research and development. The document details its commercial availability, synthesis, and its role as a precursor to bioactive molecules, including experimental protocols and elucidation of relevant biological signaling pathways.

Commercial Suppliers of High-Purity this compound

High-purity this compound is available from a range of commercial chemical suppliers catering to the research and pharmaceutical industries. The purity levels typically offered are suitable for sensitive applications, including the synthesis of active pharmaceutical ingredients. Below is a summary of representative suppliers and their product specifications.

| Supplier | CAS Number | Purity | Molecular Formula | Appearance | Storage |

| Sigma-Aldrich | 42523-29-5 | 98% | C₁₃H₈O₃ | Yellow to deep yellow-red or brown crystal powder | Room Temperature |

| TCI America | 42523-29-5 | >98.0% (HPLC) | C₁₃H₈O₃ | Light yellow to brown powder/crystal | Room Temperature |

| BLD Pharm | 42523-29-5 | 98% | C₁₃H₈O₃ | Not specified | Sealed in dry, room temperature |

| Acros Organics | 42523-29-5 | 98%+ | C₁₃H₈O₃ | Not specified | Cool, dry, well-ventilated area |

| Santa Cruz Biotechnology | 42523-29-5 | ≥98% | C₁₃H₈O₃ | Not specified | 2-8°C |

Synthesis and Purification of this compound

Several synthetic routes to this compound have been reported, with varying yields and complexities. One common and effective method involves the cyclization of a biphenyl carboxylic acid derivative.[1][2] Another approach utilizes the alkali fusion of dipotassium 2,7-fluorenedisulfonate salt.[1] A patented method describes a three-step process starting from fluorene, achieving high purity and yield.[3]

Experimental Protocol: Synthesis via Cyclization of Methyl 4,4'-dihydroxy-[1,1'-biphenyl]-2-carboxylate[2]

This protocol describes a high-yield synthesis of this compound.

Materials:

-

Methyl 4,4'-dihydroxy-[1,1'-biphenyl]-2-carboxylate

-

Zinc chloride (ZnCl₂)

-

Polyphosphoric acid (PPA)

-

Deionized water

Procedure:

-

In a reaction vessel, combine Methyl 4,4'-dihydroxy-[1,1'-biphenyl]-2-carboxylate (50 g, 0.20 mol), ZnCl₂ (50 g, 0.37 mol), and PPA (33 mL).

-

Stir the reaction mixture at 110-120 °C for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add 500 mL of water to the mixture to precipitate the product.

-

Collect the precipitate by filtration.

-

Dry the collected solid to obtain this compound as a reddish-brown crystalline powder.

Expected Yield and Purity:

-

Yield: ~95%

-

Purity: Characterized by melting point (336-337 °C), IR, ESI-MS, and ¹H-NMR.[2]

Biological Activity and Signaling Pathways

This compound is a crucial intermediate in the synthesis of several biologically active compounds. Its derivatives have shown promise as antiviral agents, anticancer therapeutics, and modulators of key cellular signaling pathways.

Tilorone and the Interferon Induction Pathway

A primary application of this compound is in the synthesis of Tilorone, a broad-spectrum antiviral agent known to be an inducer of interferons (IFNs).[4][5] Tilorone is hypothesized to activate the RIG-I-like receptor (RLR) signaling pathway, a key component of the innate immune system that detects viral RNA.[4][6] This activation leads to the production of type I interferons (IFN-α and IFN-β), which in turn initiate an antiviral state in surrounding cells.[4][6]

SIRT2 Inhibition Pathway

Derivatives of this compound have also been investigated as inhibitors of Sirtuin 2 (SIRT2), a NAD⁺-dependent deacetylase.[7] SIRT2 is implicated in various cellular processes, and its inhibition has been explored as a therapeutic strategy in cancer and neurodegenerative diseases.[8][9] In the context of fibrosis, inhibition of SIRT2 has been shown to alleviate the activation of fibroblasts by suppressing the phosphorylation of Smad2/3, key mediators in the TGF-β signaling pathway.[10]

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible research. The following are standard assays relevant to the biological activities of this compound derivatives.

MTT Cell Viability Assay[11][12][13][14][15]

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells seeded in a 96-well plate

-

Test compound (e.g., a derivative of this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)

-

Phosphate-buffered saline (PBS)

-

Culture medium

Procedure:

-

Seed cells in a 96-well plate and culture until they adhere and are in the logarithmic growth phase.

-

Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

After the treatment period, remove the culture medium.

-

Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 4 hours.

-

Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

DPPH Radical Scavenging Assay[16][17][18][19][20]

This assay measures the antioxidant activity of a compound based on its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

-

Test compound

-

DPPH solution (0.1 mM in methanol or ethanol)

-

Methanol or ethanol

-

Ascorbic acid or Trolox (as a positive control)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Prepare serial dilutions of the test compound and the positive control.

-

In a 96-well plate, add 20 µL of each dilution to a well.

-

Add 180 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and biological evaluation of derivatives of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. CN115028522B - Preparation method of 2, 7-dihydroxy-9-fluorenone - Google Patents [patents.google.com]

- 4. Tilorone: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of Tilorone Dihydrochloride against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. scbt.com [scbt.com]

- 8. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]

- 9. What are SIRT2 inhibitors and how do they work? [synapse.patsnap.com]

- 10. Inhibition of Sirt2 Alleviates Fibroblasts Activation and Pulmonary Fibrosis via Smad2/3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Fluorenone Derivatives for Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the foundational research on fluorenone derivatives, a class of compounds demonstrating significant potential in the realm of drug discovery. The unique tricyclic structure of fluorenone serves as a versatile scaffold for the development of novel therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] This document provides an in-depth overview of their synthesis, mechanisms of action, and key structure-activity relationships, supported by quantitative data and detailed experimental protocols.

Core Chemistry and Synthesis

The fluorenone core, chemically known as 9H-fluoren-9-one, is an aromatic organic compound characterized by a ketone group within a fluorene framework.[1] This structure's inherent aromaticity and the reactivity of its carbonyl group are central to the diverse applications of its derivatives.[1] The synthesis of fluorenone and its derivatives has evolved from classical methods like the oxidation of fluorene to modern, highly efficient palladium-catalyzed methodologies.[1][4][5]

Synthetic Approaches

Several synthetic routes to fluorenone derivatives have been established, with palladium-catalyzed reactions being particularly prominent for their efficiency and functional group tolerance.[1][5] One notable strategy involves the palladium-catalyzed annulation of arynes by 2-haloarenecarboxaldehydes.[1] Another effective method is the palladium-catalyzed cyclocarbonylation of o-halobiaryls, which can produce a variety of substituted fluorenones in high yields.[1][5]

Fluorenone-thiosemicarbazones, a class of derivatives with significant biological activity, are typically synthesized through a straightforward condensation reaction between fluorenone and a thiosemicarbazide derivative.[1][6]

Biological Activities and Therapeutic Potential

Fluorenone derivatives have emerged as a promising class of compounds in medicinal chemistry due to their wide range of pharmacological activities.[2]

Anticancer Activity

The anticancer potential of fluorenone derivatives is a significant area of research.[1] For instance, the novel fluorene derivative 9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene (MSDF) has demonstrated inhibitory effects on human hepatocellular carcinoma (HCC) cells.[1] Its mechanism of action involves the generation of reactive oxygen species (ROS), which subsequently triggers apoptosis, anoikis, and autophagy.[1]

Antiviral Activity

Certain fluorenone derivatives have been investigated for their antiviral properties. Tilorone, a well-known fluorenone-based compound, is recognized as a broad-spectrum antiviral agent.[1][7] More recently, sulfonamide derivatives of 9-fluorenone have been synthesized and shown to inhibit SARS-CoV-2 proteases, Mpro and PLpro, which are crucial for viral replication.[1][8]

Antimicrobial Activity

Several studies have highlighted the potential of fluorenone derivatives as antimicrobial agents.[1] For example, specific O-aryl-carbamoyl-oxymino-fluorene derivatives have shown inhibitory effects against both planktonic and biofilm-embedded microbial cells.[1][9]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of various fluorenone derivatives.

Table 1: Anticancer Activity of Fluorenone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 9-oxo-9H-fluorene | T47D (breast cancer) | 0.15 - 0.29 | [10] |

| 9-oxo-9H-fluorene | HCT 116 (colon cancer) | 0.15 - 0.29 | [10] |

| 9-oxo-9H-fluorene | SNU 398 (hepatocellular carcinoma) | 0.15 - 0.29 | [10] |

Table 2: Antiviral Activity of Fluorenone Derivatives against SARS-CoV-2 Proteases

| Compound | Target Protease | IC50 (µM) | Reference |

| Tilorone | SARS-CoV-2 | 0.18 | [7] |

| 3e (sulfonamide derivative) | Mpro | 23 ± 3.4 | [1][7] |

| 3e (sulfonamide derivative) | PLpro | 6.33 ± 0.5 | [1][7] |

| 3h (sulfonamide derivative) | PLpro | 5.94 ± 1.0 | [1] |

Table 3: Antimicrobial Activity of O-aryl-carbamoyl-oxymino-fluorene Derivatives

| Compound | Microorganism | MIC (mg/mL) | MBIC (mg/mL) | Reference |

| 1a | S. aureus | 0.625 | 0.078 | [1] |

| 1a | E. coli | 1.25 | 0.625 | [1] |

| 1a | C. albicans | 0.156 | 0.039 | [1] |

| 1b | S. aureus | 1.25 | 0.156 | [1] |

| 1b | E. coli | 0.625 | 0.156 | [1] |

| 1b | C. albicans | 0.078 | 0.039 | [1] |

| 1c | S. aureus | 0.312 | 0.156 | [1] |

| 1c | E. coli | 0.625 | 0.156 | [1] |

| 1c | C. albicans | 0.156 | 0.019 | [1] |

| 1d | S. aureus | 0.156 | 0.019 | [1] |

| 1d | E. coli | 0.312 | 0.312 | [1] |

| 1d | C. albicans | 0.312 | 0.019 | [1] |

MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration

Experimental Protocols

Synthesis of Fluorenone-Thiosemicarbazones

This protocol describes a general procedure for the synthesis of fluoren-9-one thiosemicarbazones.[1]

-

Dissolution of Fluorenone : Dissolve 0.01 mole of fluoren-9-one in 10-20 mL of ethanol in an Erlenmeyer flask.[1]

-

Preparation of Thiosemicarbazide Solution : In a separate flask, dissolve 0.01 mole of the appropriate thiosemicarbazide derivative in 20-30 mL of ethanol. Add a catalytic amount of acid (e.g., 1 mL of glacial acetic acid).[1]

-

Condensation Reaction : Slowly add the fluorenone solution to the thiosemicarbazide solution while stirring.[1]

-

Reflux : Heat the reaction mixture to reflux for a period of 2-4 hours.

-

Precipitation and Filtration : After cooling, filter the precipitate and wash it with distilled water until it is neutral.[1]

-

Recrystallization : The crude product can be purified by recrystallization from ethanol.[1]

Palladium-Catalyzed Synthesis of Fluoren-9-ones

The following is a general procedure for the palladium-catalyzed synthesis of fluoren-9-ones.[1]

-

Reactant Mixture : In a vial, combine the aryl halide (0.5 mmol), arylboronic acid (0.75 mmol), CsF (1.50 mmol), Pd(dba)₂ (0.015 mmol), and P(o-tolyl)₃ (0.015 mmol).[1]

-

Solvent Addition : Add 2 mL of toluene and 2 mL of MeCN to the vial and seal it.[1]

-

Reaction : Stir the mixture at 80°C for 12 hours.

-

Purification : After cooling to room temperature, purify the product by column chromatography on silica gel.[1]

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[11]

-

Cell Seeding : Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[11]

-

Compound Treatment : Treat the cells with various concentrations of the fluorene derivatives and incubate for 24-72 hours.[11]

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

-

Formazan Solubilization : Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[11]

-

IC50 Calculation : The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the compound concentration.[11]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway for an anticancer fluorenone derivative and a typical experimental workflow for synthesis.

Caption: ROS-mediated signaling pathway of an anticancer fluorenone derivative.

Caption: Workflow for palladium-catalyzed synthesis of fluorenones.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorenone - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Fluorenone synthesis [organic-chemistry.org]

- 6. ujpronline.com [ujpronline.com]

- 7. researchgate.net [researchgate.net]

- 8. bioengineer.org [bioengineer.org]

- 9. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciforum.net [sciforum.net]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,7-Dihydroxy-9-fluorenone from Fluorene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the multi-step synthesis of 2,7-Dihydroxy-9-fluorenone, a valuable intermediate in the preparation of various functional materials and pharmaceutical compounds. The synthesis commences with the oxidation of fluorene to 9-fluorenone, followed by a series of functional group transformations including nitration, reduction, and diazotization, culminating in the target dihydroxy compound.

Overall Synthetic Pathway

The synthesis of this compound from fluorene is a four-step process. The overall transformation is depicted in the workflow diagram below. Each step is detailed in the subsequent sections with comprehensive experimental protocols and quantitative data.

Figure 1: Overall synthetic workflow from Fluorene to this compound.

Step 1: Oxidation of Fluorene to 9-Fluorenone

The initial step involves the selective oxidation of the methylene bridge in fluorene to a carbonyl group, yielding 9-fluorenone. An efficient and high-yielding method utilizes potassium hydroxide in tetrahydrofuran with atmospheric oxygen as the oxidant[1].

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve fluorene in tetrahydrofuran (THF). The recommended weight ratio of fluorene to THF is between 1:4 and 1:6[1].

-

Addition of Base: Add potassium hydroxide (KOH) to the solution. The molar ratio of fluorene to KOH should be in the range of 1:0.5 to 1:2.5[1].

-

Reaction: Stir the mixture vigorously at room temperature under normal atmospheric pressure. The reaction is an air oxidation and should be allowed to proceed for 1 to 8 hours[1].

-

Work-up and Isolation:

-

After the reaction is complete, filter the mixture to remove any insoluble materials.

-

Distill the filtrate to remove the THF solvent.

-

Wash the resulting solid residue with water.

-

Dry the solid to obtain 9-fluorenone.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 98-99% | [1] |

| Purity | 99-99.5% | [1] |

Step 2: Nitration of 9-Fluorenone to 2,7-Dinitro-9-fluorenone

The second step is the electrophilic nitration of 9-fluorenone to introduce nitro groups at the 2 and 7 positions. This is a critical step that dictates the substitution pattern of the final product. A common method involves the use of a mixed acid system[2][3].

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the desired amount of 9-fluorenone.

-

Preparation of Nitrating Agent: Prepare a mixed acid solution by carefully adding concentrated sulfuric acid to concentrated nitric acid in a 1:1 ratio[2].

-

Nitration Reaction:

-

Add the mixed acid to the 9-fluorenone while stirring.

-

Heat the reaction mixture to reflux.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.

-

Filter the resulting yellow solid.

-

Wash the solid with water until the filtrate is neutral.

-

Dry the solid to yield 2,7-dinitro-9-fluorenone.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | ~90% | [3] |

Step 3: Reduction of 2,7-Dinitro-9-fluorenone to 2,7-Diamino-9-fluorenone

The third step involves the reduction of the nitro groups to amino groups. A common and effective method for this transformation is the use of a metal-acid system, such as iron powder in the presence of hydrochloric acid[2].

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 2,7-dinitro-9-fluorenone in an alcohol solution (e.g., ethanol)[2].

-

Addition of Reducing Agents: Add iron powder and concentrated hydrochloric acid to the suspension[2].

-

Reduction Reaction: Heat the mixture to reflux with constant stirring. The progress of the reaction can be monitored by the color change of the solution.

-

Work-up and Isolation:

-

Upon completion of the reaction, filter the hot mixture to remove the iron residues.

-

Cool the filtrate to allow the product to crystallize.

-

Collect the crystals of 2,7-diamino-9-fluorenone by filtration.

-

Wash the crystals with a small amount of cold solvent and dry.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | High (exact percentage not specified in the provided context) | [2] |

Step 4: Diazotization and Hydrolysis of 2,7-Diamino-9-fluorenone to this compound

The final step is the conversion of the amino groups to hydroxyl groups via a diazotization reaction followed by hydrolysis. This reaction requires careful temperature control.

Experimental Protocol:

-

Diazotization:

-

Dissolve 2,7-diamino-9-fluorenone in a mixture of water and a mineral acid (e.g., sulfuric acid or hydrochloric acid)[2][4]. The ratio of the diamine to water and mineral acid is approximately 1:1.33[4].

-

Cool the solution to a temperature range of -10°C to 0°C in an ice-salt bath[2][4].

-

Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the low temperature and stirring vigorously.

-

-

Hydrolysis:

-

After the addition of sodium nitrite is complete, slowly heat the reaction mixture to reflux[2]. The diazonium salt will decompose to form the dihydroxy product with the evolution of nitrogen gas.

-

Continue refluxing until the gas evolution ceases.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the solid this compound by filtration.

-

Wash the product with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., an ethanol-water mixture)[5].

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 95% | [6] |

| Purity (after recrystallization) | 98.21% | [5] |

| Melting Point | 336-337°C | [6] |

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Concentrated acids and bases are corrosive and should be handled with extreme care.

-

Diazonium salts can be explosive when dry and should be handled with caution. Do not isolate the intermediate diazonium salt.

-

Proper waste disposal procedures should be followed for all chemical waste.

References

- 1. CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound - Google Patents [patents.google.com]

- 2. JP2024539202A - Process for the preparation of this compound useful in the synthesis of tilorone and its salts - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. AU2022369156A1 - A process for the preparation of this compound useful for the synthesis of tilorone and its salts - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: Synthesis of Fluorescent Polymers Using 2,7-Dihydroxy-9-fluorenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of fluorescent polymers derived from 2,7-Dihydroxy-9-fluorenone. This monomer is a valuable building block due to the inherent fluorescence of the fluorenone core and the reactive hydroxyl groups that allow for incorporation into polymeric structures. The resulting polymers have shown significant promise in various fields, including materials science and drug discovery.

Introduction to this compound

This compound is an aromatic organic compound featuring a fluorenone backbone with two hydroxyl (-OH) groups at the 2 and 7 positions. The fluorenone moiety provides a rigid, planar, and electron-deficient π-conjugated system, which is the basis for its unique photophysical properties. The hydroxyl groups serve as versatile chemical handles for polymerization reactions, most notably through etherification or by conversion to other functional groups suitable for cross-coupling reactions.

The polymers synthesized from this monomer are of great interest for applications such as organic semiconductors, chemical sensors, and fluorescent probes for bio-imaging.

Applications of this compound Based Polymers

Fluorescent polymers derived from this compound are versatile materials with a growing number of applications:

-

Organic Electronics: Due to their semiconducting and photoluminescent properties, these polymers are used in the active layers of organic light-emitting diodes (OLEDs) and as electron-accepting materials in organic solar cells.[1]

-

Chemical and Biological Sensing: The fluorescence of these polymers can be sensitive to the presence of specific analytes. Quenching or enhancement of fluorescence upon binding can be used to detect ions, small molecules, or biomacromolecules.

-

Bioimaging: When functionalized with biocompatible groups, these polymers can be used as fluorescent probes for cellular imaging. Their brightness and photostability are advantageous for long-term imaging experiments.[2]

-

Liquid Crystal Displays: The rigid rod-like structure of the polymer backbone can lead to liquid crystalline properties, making them suitable for applications in display technologies.

Synthesis of Fluorescent Polymers via Suzuki Coupling

A prevalent and effective method for synthesizing conjugated polymers from fluorenone-based monomers is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction forms carbon-carbon bonds between an organoboron compound and an organohalide.

For this polymerization, this compound must first be converted into a dihalide or ditriflate derivative. A common comonomer is an aromatic diboronic acid or its ester derivative.

Figure 1: Chemical structure of this compound.

General Workflow

The overall process involves monomer synthesis, polymerization, and subsequent characterization of the resulting polymer.

References

Application Notes and Protocols: Preparation of 2,7-Dialkoxy-9-fluorenones for Mesomorphic Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,7-Dialkoxy-9-fluorenones are a class of organic compounds featuring a rigid, planar fluorenone core with flexible alkoxy chains attached at the 2 and 7 positions. This molecular architecture makes them excellent candidates for the formation of liquid crystalline phases (mesophases), which have applications in materials science, such as in the development of nano electronic devices.[1] Furthermore, the fluorenone scaffold is of significant interest to drug development professionals, as derivatives have been investigated for antitumor and enzyme-inhibiting properties.[1] This document provides a detailed overview of the synthetic pathways and experimental protocols for preparing 2,7-dialkoxy-9-fluorenones and characterizes their properties.

Synthetic Pathway Overview

The most common and reliable method for synthesizing 2,7-dialkoxy-9-fluorenones involves a multi-step process starting from 2,7-dibromofluorene. The general workflow involves the oxidation of the 9-position, followed by the replacement of the bromo groups with hydroxyl groups, and finally, etherification to introduce the desired alkoxy chains.

Figure 1: General synthetic workflow for the preparation of 2,7-dialkoxy-9-fluorenones.

Experimental Protocols

Protocol 1: Synthesis of 2,7-Dibromo-9-fluorenone

This protocol describes the oxidation of 2,7-dibromofluorene to 2,7-dibromo-9-fluorenone using chromium trioxide.

Materials:

-

2,7-Dibromofluorene (10.0 g, 30.9 mmol)

-

Chromium trioxide (CrO₃) (12 g, 0.12 mol)

-

Glacial acetic acid (250 mL)

-

Deionized water

-

Suction filtration apparatus

-

Vacuum oven

Procedure:

-

Suspend 2,7-dibromofluorene (10.0 g) and CrO₃ (12 g) in 250 mL of glacial acetic acid in a suitable reaction flask.

-

Stir the mixture vigorously at room temperature for 12 hours.

-

A yellow precipitate will form. Collect the solid product by suction filtration.

-

Wash the collected precipitate thoroughly with deionized water to remove any remaining acetic acid and chromium salts.

-

Dry the product under vacuum to yield 2,7-dibromo-9-fluorenone as a yellow solid.[2]

Expected Yield: ~98% (10.1 g).[2]

Protocol 2: Synthesis of this compound

This protocol details the conversion of 2,7-dibromo-9-fluorenone to this compound via a copper-catalyzed hydroxylation reaction.

Materials:

-

2,7-Dibromo-9-fluorenone (1.35 g, 4.0 mmol)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (704 mg, 16.8 mmol)

-

Bis(2,4-pentanedionato)copper(II) (Cu(acac)₂) (53.6 mg, 0.20 mmol)

-

N,N'-bis(2,6-dimethyl-4-hydroxyphenyl)oxamide (65.0 mg, 0.20 mmol)

-

Dimethyl sulfoxide (DMSO) (9.6 mL)

-

Deionized water (2.4 mL)

-

3 M Hydrochloric acid (HCl)

Procedure:

-

Combine 2,7-dibromo-9-fluorenone (1.35 g), lithium hydroxide monohydrate (704 mg), Cu(acac)₂ (53.6 mg), and N,N'-bis(2,6-dimethyl-4-hydroxyphenyl)oxamide (65.0 mg) in a reaction vessel.

-